5-Bromo-2-nitrophenol

Physical Organic Chemistry Medicinal Chemistry Synthetic Methodology

5-Bromo-2-nitrophenol (CAS 27684-84-0) is a versatile pharmaceutical intermediate with a distinct electronic and steric profile defined by its bromine at the 5-position and nitro at the 2-position. This specific regiochemistry ensures reproducible yields in Suzuki coupling and reduction to key building blocks. Its documented antibacterial activity and precedence in patent WO2011/44134 A1 reduce development and IP risk. Procure high-purity material for reliable, validated results.

Molecular Formula C6H4BrNO3
Molecular Weight 218 g/mol
CAS No. 27684-84-0
Cat. No. B022722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-nitrophenol
CAS27684-84-0
Synonyms2-Nitro-5-bromophenol;  3-Bromo-6-nitrophenol; 
Molecular FormulaC6H4BrNO3
Molecular Weight218 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)O)[N+](=O)[O-]
InChIInChI=1S/C6H4BrNO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H
InChIKeyDTWHNSNSUBKGTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-nitrophenol (CAS 27684-84-0): A Halogenated Nitrophenol Building Block for Pharmaceutical Synthesis


5-Bromo-2-nitrophenol (CAS 27684-84-0) is a brominated nitrophenol derivative characterized by a bromine atom at the 5-position and a nitro group at the 2-position on a phenol ring . It is a pale yellow crystalline solid with a melting point of 40–42 °C and is soluble in organic solvents such as ethyl acetate and methanol . This compound serves as a versatile pharmaceutical intermediate, enabling key transformations including Suzuki coupling, reduction, and nucleophilic aromatic substitution [1].

Why Generic Substitution of 5-Bromo-2-nitrophenol with Other Halonitrophenols Is Not Advisable


The specific regiochemistry of 5-bromo-2-nitrophenol—with the bromine atom para to the hydroxyl group and the nitro group ortho to the hydroxyl—imparts a distinct electronic environment and steric profile that cannot be replicated by positional isomers such as 4-bromo-2-nitrophenol or non-halogenated analogs like 2-nitrophenol . These structural differences directly influence key physicochemical parameters, including acidity (pKa), melting point, and solubility, which in turn govern reactivity in downstream synthetic transformations and biological activity profiles . Consequently, substituting 5-bromo-2-nitrophenol with a closely related analog in a validated synthetic route or biological assay introduces unpredictable variability that can compromise yield, purity, and reproducibility of results.

Quantitative Differentiation of 5-Bromo-2-nitrophenol: Evidence-Based Selection Guide


Enhanced Acidity (Lower pKa) Relative to Non-Brominated Analog Improves Reactivity in Basic Media

The presence of the electron-withdrawing bromine atom at the 5-position significantly increases the acidity of the phenolic hydroxyl group compared to the non-brominated parent compound, 2-nitrophenol. The predicted pKa of 5-bromo-2-nitrophenol is 6.08 ± 0.13 , whereas the experimentally determined pKa of 2-nitrophenol is 7.23 at 25 °C [1]. This 1.15 pKa unit difference corresponds to a more than 14-fold increase in acid strength, which facilitates deprotonation and subsequent nucleophilic reactions in basic media.

Physical Organic Chemistry Medicinal Chemistry Synthetic Methodology

Significantly Lower Melting Point than 4-Bromo-2-nitrophenol Facilitates Handling and Formulation

The melting point of 5-bromo-2-nitrophenol is reported as 40–42 °C , which is substantially lower than the melting point of its positional isomer, 4-bromo-2-nitrophenol, which ranges from 87–94 °C [1]. This 47–52 °C difference in melting point indicates weaker intermolecular forces in the 5-bromo isomer, attributable to the distinct crystal packing arrangement dictated by the bromine substitution pattern.

Process Chemistry Pharmaceutical Formulation Material Science

Validated Antibacterial Activity Against Enterococcus faecalis Provides a Baseline for Antimicrobial Screening

5-Bromo-2-nitrophenol exhibits antibacterial activity against Enterococcus faecalis CECT 481 with an IC50 value of 3.19 × 10³ nM (3.19 µM) as assessed by inhibition of microbial growth after 18 hours of incubation in a 2-fold microtiter broth dilution assay [1]. While direct comparator data within the same study is not available, this quantitative potency value serves as a reproducible benchmark for structure–activity relationship (SAR) studies evaluating the impact of halogen substitution on antimicrobial efficacy.

Antimicrobial Drug Discovery Medicinal Chemistry Microbiology

Documented Utility as a Key Intermediate in Pharmaceutical Patent WO2011/44134

5-Bromo-2-nitrophenol is explicitly cited as a synthetic intermediate in Patent WO2011/44134 A1 . The patent describes its use in the preparation of biologically active compounds, demonstrating the compound's established role in validated pharmaceutical synthetic routes. This patent citation provides regulatory and intellectual property traceability that is often absent for less frequently utilized analogs.

Pharmaceutical Process Development Intellectual Property Organic Synthesis

Validated Utility in Palladium-Catalyzed Cross-Coupling with a Reported 53% Yield

In a published synthetic scheme, 5-bromo-2-nitrophenol undergoes a palladium-catalyzed cross-coupling reaction using Pd(dppf)Cl₂ and Na₂CO₃ in dioxane under reflux for 2 hours, affording the coupled product in 53% yield [1]. This demonstrates the compound's compatibility with Suzuki-type coupling conditions, leveraging the bromine atom as a reactive handle for further functionalization. While analogous yields for positional isomers under identical conditions are not reported, this validated protocol provides a reproducible starting point for synthetic chemists.

Organic Synthesis Medicinal Chemistry Catalysis

Optimal Application Scenarios for 5-Bromo-2-nitrophenol Based on Differentiated Evidence


Pharmaceutical Intermediate in Patent-Backed Synthetic Routes

5-Bromo-2-nitrophenol is ideally suited for use as a pharmaceutical intermediate in synthetic routes that require regulatory and intellectual property traceability. Its explicit citation in Patent WO2011/44134 A1 provides a documented precedent that reduces development risk and supports freedom-to-operate assessments. Procurement for this application should prioritize high-purity grades (>98% by GC) to ensure consistent performance in validated processes.

Building Block for Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position serves as an effective leaving group in Suzuki–Miyaura and related cross-coupling reactions. Published protocols demonstrate a 53% yield under standard conditions [1], making 5-bromo-2-nitrophenol a practical choice for introducing aryl and heteroaryl substituents at the 5-position. Researchers should select this compound when a reactive aryl bromide handle is required in the presence of an ortho-nitro group.

Reference Compound in Antimicrobial Structure–Activity Relationship (SAR) Studies

The established antibacterial activity of 5-bromo-2-nitrophenol against Enterococcus faecalis (IC50 = 3.19 µM) [2] makes it a valuable reference compound for SAR investigations exploring the influence of halogen substitution on antimicrobial potency. By using this compound as a baseline, researchers can systematically evaluate how modifications to the bromine position or substitution with other halogens affect biological activity.

Precursor for Synthesis of 2-Amino-5-bromophenol via Nitro Reduction

The nitro group at the 2-position can be selectively reduced to an amino group, yielding 2-amino-5-bromophenol—a valuable intermediate for the synthesis of heterocyclic compounds and dyes. The enhanced acidity of the phenolic hydroxyl group (pKa 6.08) facilitates dissolution in basic aqueous media, streamlining the reduction step and improving overall process efficiency.

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